Lipophilicity Tuning: XLogP3 5.7 Offers a Balanced Permeability Profile Compared to Higher LogP Chlorobenzoate Analogs
The target compound's computed XLogP3 of 5.7 provides a measurable lipophilicity advantage over the 4-chlorobenzoate ester analog, which carries a higher computed XLogP3 of approximately 6.0 due to the additional chlorine atom on the ester ring [1]. In drug and probe design, an XLogP3 approaching 6.0 often correlates with increased off-target binding and solubility limitations, making the marginally lower value of the target compound desirable for maintaining permeability while mitigating promiscuity [2].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.7 (computed) |
| Comparator Or Baseline | 4-{[(4-fluorophenyl)imino]methyl}phenyl 4-chlorobenzoate (CAS not available); computed XLogP3 ~6.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.3 (comparator is more lipophilic) |
| Conditions | Computed via XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A difference of 0.3 log units can translate into a 2-fold change in membrane partitioning, directly influencing cellular uptake, target engagement, and off-target binding profiles—critical parameters for selecting the optimal compound for cell-based assays.
- [1] PubChem. (2025). Compound Summary for CID 3927798. National Center for Biotechnology Information. Comparison with analog 4-{[(4-fluorophenyl)imino]methyl}phenyl 4-chlorobenzoate (J-GLOBAL ID: 200907078549127567). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
